(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride
Description
“(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride” is a hydrochloride salt of a substituted imidazole derivative featuring a cyclopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 177.63 g/mol (calculated from and ). The compound is identified by the InChIKey ACXJTLNSCOMIMP-UHFFFAOYSA-N (base compound) and ROVQBXIIYUSHNB-UHFFFAOYSA-N (hydrochloride form) .
The cyclopropyl group introduces steric strain and unique electronic properties, which may enhance metabolic stability compared to bulkier substituents like isopropyl. Commercial availability data indicate discontinuation in certain quantities (1g, 5g, etc.), as noted by CymitQuimica .
Properties
IUPAC Name |
(3-cyclopropylimidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-4-7-3-8-5-9(7)6-1-2-6;/h3,5-6,10H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQBXIIYUSHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanamine Dihydrochloride Analog
Compound : (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
Formula : C₇H₁₃Cl₂N₃
Molecular Weight : 210.10 g/mol
| Property | Target Compound | Methanamine Dihydrochloride Analog |
|---|---|---|
| Functional Group | -CH₂OH | -CH₂NH₂ |
| Salt Form | Monohydrochloride | Dihydrochloride |
| Solubility | Moderate (hydroxyl group) | Higher (amine + 2HCl) |
| Applications | Unspecified | Potential as a bioactive amine |
The dihydrochloride salt’s amine group increases basicity and water solubility, making it suitable for pharmaceutical applications requiring enhanced bioavailability. The target compound’s hydroxyl group may limit solubility but improve stability in non-polar environments .
Nitroimidazole Derivatives
Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
Formula : C₁₂H₁₁ClN₄O₂
Molecular Weight : 278.70 g/mol
| Property | Target Compound | Nitroimidazole Derivative |
|---|---|---|
| Electron Effects | Neutral imidazole | Electron-withdrawing nitro group |
| Reactivity | Moderate | Higher (nitro group instability) |
| Biological Use | Unreported | Antimicrobial/antiparasitic agents |
Nitro groups enhance electrophilicity but reduce stability under reductive conditions.
Isopropyl-Substituted Analog
Compound: (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride Formula: C₇H₁₂ClN₂O Molecular Weight: 177.63 g/mol
The cyclopropyl group’s strain may hinder enzymatic degradation, whereas the isopropyl group’s bulk could reduce membrane permeability despite similar LogP values .
Complex Cyclopropyl Imidazole Moieties
Example : 6-(1-Cyclopropyl-1H-imidazol-5-yl)pyridin-2-amine
Synthesis : Involves Boc-protection and flash chromatography .
| Property | Target Compound | Pyridine-Imidazole Hybrid |
|---|---|---|
| Structural Complexity | Simple imidazole derivative | Heterocyclic hybrid (pyridine) |
| Applications | Intermediate/API candidate | Drug discovery scaffolds |
Biological Activity
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C7H11ClN2O, this compound is a derivative of imidazole, a five-membered heterocyclic structure known for its diverse biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions, often starting from amido-nitriles. A common synthetic route includes:
- Cyclization of Amido-Nitriles : This process utilizes nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization.
- Reaction Conditions : Controlled reaction conditions are essential to optimize yield and purity, ensuring minimal impurities in the final product.
The compound exhibits several notable chemical properties:
- Oxidation Potential : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction Capability : The imidazole ring can undergo reduction to form imidazolines.
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms of the imidazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring plays a crucial role in modulating enzyme and receptor activities, which can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for antimicrobial applications.
Research Findings
Recent studies have explored the biological activities of this compound, revealing promising results:
- Antimicrobial Studies : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Comparison with Other Compounds : In comparative studies with similar imidazole derivatives, this compound demonstrated enhanced stability and interaction with biological targets due to its unique cyclopropyl substitution .
- Potential Applications in Medicine : Investigations into the therapeutic applications of this compound suggest its potential as a building block in drug development, particularly for infectious diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
